Ethyl (4-hydrazinophenyl)acetate hydrochloride
Description
Ethyl (4-hydrazinophenyl)acetate hydrochloride is an organic compound featuring a hydrazine functional group attached to a phenyl ring, which is further esterified with an ethyl acetate moiety. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly in the production of drugs like Rizatriptan benzoate, where it participates in condensation reactions to form triazole derivatives . Its molecular formula is inferred as C₁₀H₁₃ClN₂O₂, with a hydrochloride salt enhancing its stability and solubility in aqueous systems.
Properties
IUPAC Name |
ethyl 2-(4-hydrazinylphenyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-2-14-10(13)7-8-3-5-9(12-11)6-4-8;/h3-6,12H,2,7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENTXBGEUCFNQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl (4-hydrazinophenyl)acetate hydrochloride typically involves the esterification of 4-hydrazinobenzoic acid with ethanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl (4-hydrazinophenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or nitro compounds using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: It can be reduced to form hydrazones or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl (4-hydrazinophenyl)acetate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Mechanism of Action
The mechanism by which Ethyl (4-hydrazinophenyl)acetate hydrochloride exerts its effects involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in proteins or other biomolecules, leading to modifications that can alter their function. This interaction can affect various biological pathways, making the compound useful in studying protein function and developing new therapeutic agents .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with ethyl (4-hydrazinophenyl)acetate hydrochloride, differing primarily in substituents and functional groups:
Physicochemical Properties
- The presence of electron-withdrawing groups (e.g., nitro in ) increases thermal stability compared to electron-donating groups (e.g., methoxy).
- Solubility: Hydrochloride salts (e.g., this compound) exhibit higher aqueous solubility due to ionic character .
Pharmacological and Industrial Relevance
- This compound is critical in synthesizing 5-HT₁ receptor agonists like Rizatriptan, with stringent purity requirements (<0.1% dimer impurity) .
- Ethyl 2-{[(4-fluorophenyl)methyl]amino}acetate hydrochloride is used in life science research, though safety data remain unpublished .
- Chlorophenoxy derivatives (e.g., ) are precursors in agrochemicals, leveraging their stability under environmental conditions.
Stability and Reactivity
Biological Activity
Ethyl (4-hydrazinophenyl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, supported by case studies and detailed research findings.
This compound can be synthesized through the esterification of 4-hydrazinobenzoic acid with ethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. This process yields a compound that exhibits unique reactivity due to the presence of the hydrazine group, which can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in proteins or other biomolecules, leading to modifications that alter their function. This mechanism is crucial for its applications in studying protein interactions and modifications.
3. Biological Activities
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of hydrazones exhibit significant antimicrobial properties against various pathogens. For instance, compounds synthesized from hydrazones have demonstrated effectiveness against bacteria and fungi .
- Anticancer Properties : Research indicates that hydrazone derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This compound may contribute to these effects due to its ability to modify protein functions involved in cell growth and survival .
- Antidiabetic Effects : Some studies suggest that hydrazone derivatives can inhibit enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism, thereby showing potential antidiabetic activity .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several hydrazone derivatives, including those related to this compound. The results indicated that these compounds exhibited potent activity against Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida species. The structure-activity relationship highlighted that modifications to the hydrazine moiety significantly influenced antimicrobial potency.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis in MCF-7 breast cancer cells. The compound's mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, suggesting a potential pathway for therapeutic development in cancer treatment.
5. Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| Ethyl (4-aminophenyl)acetate | Moderate antimicrobial activity | Non-covalent interactions with bacterial membranes |
| Ethyl (4-nitrophenyl)acetate | High reactivity in reduction reactions | Electrophilic substitution reactions |
| Ethyl (4-hydroxyphenyl)acetate | Antioxidant properties | Free radical scavenging |
6. Conclusion
This compound presents a promising profile for various biological applications, particularly in antimicrobial and anticancer research. Its unique chemical properties allow for significant interactions with biological macromolecules, making it an essential compound for further exploration in drug development.
Future research should focus on optimizing its synthesis and exploring its full therapeutic potential through comprehensive biological evaluations and clinical studies. The continued investigation into the structure-activity relationships will also be crucial in enhancing its efficacy and safety profiles for potential therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
